molecular formula C4H7NO2 B11824256 1-Nitrobut-1-ene

1-Nitrobut-1-ene

Cat. No.: B11824256
M. Wt: 101.10 g/mol
InChI Key: UTANVCZNJLPXGK-UHFFFAOYSA-N
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Description

1-Nitrobut-1-ene (CAS 27675-37-2) is an organic compound with the molecular formula C₄H₇NO₂ and a molecular weight of 101.10 g/mol . This nitroalkene is characterized by a nitro group adjacent to a carbon-carbon double bond, making it a valuable building block in organic synthesis. Its physical properties include a density of approximately 1.001 g/cm³ and a boiling point of 147.2°C at 760 mmHg . Researchers value this compound for its role as a synthetic intermediate. It is used in the preparation of more complex molecules through various reactions, including its application as a carbanion source in nucleophilic substitution reactions . As a nitroalkene, it can participate in cyclization and coupling reactions, which are fundamental steps in constructing heterocyclic systems and other complex molecular architectures . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

1-nitrobut-1-ene

InChI

InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3

InChI Key

UTANVCZNJLPXGK-UHFFFAOYSA-N

Canonical SMILES

CCC=C[N+](=O)[O-]

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Nitrobut 1 Ene

Conjugate Addition Reactions of 1-Nitrobut-1-ene (Michael Additions)

Conjugate addition, or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated compound like this compound. wikipedia.org The mechanism involves the attack of the nucleophile on the electrophilic β-carbon, which leads to the formation of a resonance-stabilized nitronate anion intermediate. wikipedia.orglibretexts.org Subsequent protonation yields the final saturated nitroalkane product. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing capacity of the nitro group makes nitroalkenes particularly reactive Michael acceptors. organic-chemistry.org

A wide array of carbon-based nucleophiles can be employed in Michael additions to this compound, leading to the formation of new carbon-carbon bonds. mdpi.com These reactions are fundamental in synthetic organic chemistry for building complex carbon skeletons.

Commonly used carbon nucleophiles include enolates derived from ketones, aldehydes, and 1,3-dicarbonyl compounds. acs.orgmasterorganicchemistry.comucsb.edu The reaction typically proceeds by deprotonating the α-carbon of a carbonyl compound with a base to form a nucleophilic enolate, which then attacks the β-carbon of the nitroalkene. libretexts.orglibretexts.org For instance, the addition of enolates from aldehydes or ketones to nitroalkenes is a well-established method for synthesizing γ-nitrocarbonyl compounds. mdpi.comresearchgate.net Similarly, stabilized enolates from 1,3-dicarbonyl compounds readily add to nitroalkenes. acs.orgacs.org

Organometallic reagents also participate in these additions. While "hard" nucleophiles like Grignard reagents often favor direct (1,2) addition to carbonyl groups, "soft" nucleophiles such as organocuprates (Gilman reagents) are particularly effective for conjugate (1,4) addition to α,β-unsaturated systems, including nitroalkenes. wikipedia.orglibretexts.org

Table 1: Examples of Conjugate Addition with Carbon Nucleophiles

Nucleophile Source Example Nucleophile Product Type
Aldehyde Butanal 2-(1-Nitrobutyl)butanal
Ketone Cyclohexanone 2-(1-Nitrobutyl)cyclohexan-1-one
1,3-Dicarbonyl Compound Diethyl malonate Diethyl 2-(1-nitrobutyl)malonate
Organocuprate Lithium dimethylcuprate 2-Nitropentane

The electrophilic nature of this compound also facilitates conjugate additions with heteroatom nucleophiles. ucl.ac.uk Amines and thiols are common examples, leading to the formation of β-amino nitroalkanes and β-thio nitroalkanes, respectively. wikipedia.orgbham.ac.uk These products are valuable intermediates for further synthetic transformations.

The addition of primary and secondary amines to conjugated nitroalkenes proceeds readily to give β-nitroamines. wikipedia.org The reaction mechanism is analogous to that of carbon nucleophiles, involving the attack of the amine's lone pair of electrons on the β-carbon. ucl.ac.uk Similarly, thiols, often in the form of their more nucleophilic thiolate anions, add efficiently to the double bond of nitroalkenes to furnish β-nitro sulfides. masterorganicchemistry.combham.ac.uk

Table 2: Examples of Conjugate Addition with Heteroatom Nucleophiles

Nucleophile Type Example Nucleophile Product Type
Amine Piperidine (B6355638) 1-(1-Nitrobutyl)piperidine
Thiol Thiophenol 2-Nitro-1-(phenylthio)butane

Cycloaddition Reactions Involving this compound

This compound is an excellent substrate for various cycloaddition reactions, where it can act as either a dienophile or a dipolarophile to construct five- and six-membered rings. grantome.com These reactions are powerful tools for rapidly building molecular complexity.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene, known as the dienophile, to form a cyclohexene (B86901) ring. ic.ac.ukwikipedia.orglibretexts.org The reaction is typically concerted, meaning all bond-making and bond-breaking occurs in a single step. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. ulethbridge.ca

Due to its electron-withdrawing nitro group, this compound is an activated and effective dienophile. mdpi.comresearchgate.net It reacts with various conjugated dienes, such as 1,3-butadiene (B125203) or cyclopentadiene, to yield substituted nitrocyclohexene adducts. mdpi.comnih.gov The reaction with cyclic dienes that are locked in the required s-cis conformation is often particularly efficient. libretexts.org

Table 3: Examples of Diels-Alder Reactions with this compound as Dienophile

Diene Product
1,3-Butadiene 4-Ethyl-3-nitrocyclohex-1-ene
Cyclopentadiene 5-Ethyl-6-nitrobicyclo[2.2.1]hept-2-ene
1-Methoxy-1,3-butadiene 4-Ethyl-5-methoxy-3-nitrocyclohex-1-ene

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. nih.govuchicago.edu this compound, with its electron-deficient double bond, serves as an excellent dipolarophile in these transformations. acs.org

A prominent example of a [3+2] cycloaddition is the reaction between a nitrone (the 1,3-dipole) and an alkene. wikipedia.org This reaction produces an isoxazolidine, a five-membered heterocycle containing both nitrogen and oxygen. rsc.org When this compound is used as the dipolarophile, it reacts with nitrones to yield substituted nitroisoxazolidines.

The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org For electron-poor dipolarophiles like this compound, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene. core.ac.uk This orbital interaction generally leads to the formation of 4-nitroisoxazolidines as the major or exclusive regioisomer. nih.govresearchgate.net

Table 4: Example of [3+2] Cycloaddition of a Nitrone with a Nitroalkene

Nitrone Dipolarophile Product
N-Methyl-C-phenylnitrone This compound 3-Ethyl-2-methyl-4-nitro-5-phenylisoxazolidine

[3+2] Cycloaddition Reactions with this compound as a Dipolarophile

Reactions with Diazoalkanes

The reaction of nitroalkenes with diazoalkanes, such as diazomethane (B1218177) (CH₂N₂), serves as a key method for the synthesis of various heterocyclic and cyclopropane (B1198618) derivatives. Diazoalkanes can act as methylene-transfer agents (carbenes) or as 1,3-dipoles in cycloaddition reactions. libretexts.orgmasterorganicchemistry.comresearchgate.net

When this compound is treated with diazomethane, the reaction can proceed through two primary pathways depending on the conditions. The thermal or photochemical decomposition of diazomethane generates methylene (B1212753) (CH₂), a highly reactive carbene. libretexts.orglibretexts.org This carbene can then add across the carbon-carbon double bond of this compound in a [2+1] cycloaddition reaction to yield 1-ethyl-2-nitrocyclopropane. This reaction is typically stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. libretexts.org

Alternatively, diazomethane can engage in a 1,3-dipolar cycloaddition with the nitroalkene. researchgate.net In this pathway, the diazoalkane adds to the C=C bond to form a pyrazoline intermediate. This intermediate is often unstable and can lose nitrogen gas (N₂) upon heating to form the same cyclopropane derivative. In some cases, particularly with more complex diazoalkanes or substituted nitroalkenes, the initial pyrazoline adduct can be isolated or may rearrange to other heterocyclic structures. rsc.org For instance, the reaction of 3-nitrochromone with diazomethane yields a cyclopropa[b] acs.orgbenzopyran-7-one derivative, which subsequently undergoes ring-opening with nucleophiles like water or alcohols. rsc.org

Table 1: Potential Products from Reaction of this compound with Diazomethane

Reactant Reagent Conditions Primary Intermediate Final Product Reaction Type
This compound Diazomethane (CH₂N₂) Heat (Δ) or Light (hν) Methylene (carbene) 1-Ethyl-2-nitrocyclopropane [2+1] Cycloaddition
Reactions with Enamines and Enaminones

This compound is a potent Michael acceptor, readily reacting with a variety of nucleophiles, including enamines and enaminones. Enamines, which are nitrogen analogs of enols, are formed from the condensation of a ketone or aldehyde with a secondary amine. wikipedia.orgmasterorganicchemistry.com They are highly effective carbon-based nucleophiles due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.commakingmolecules.com

The reaction between an enamine and this compound is a classic Stork enamine alkylation, which proceeds via a Michael-type conjugate addition. wikipedia.org The nucleophilic α-carbon of the enamine attacks the β-carbon of the nitroalkene, leading to the formation of a new carbon-carbon bond. This generates a zwitterionic intermediate that is subsequently protonated to form an iminium salt. Aqueous workup then hydrolyzes the iminium salt back into a ketone, yielding the final γ-nitro carbonyl compound. masterorganicchemistry.commakingmolecules.com

This reaction is of significant synthetic utility for constructing 1,4-dicarbonyl compounds or their equivalents. The process can be performed under organocatalytic conditions, often employing chiral secondary amines (like proline derivatives) to induce enantioselectivity in the final product. mdpi.comnih.gov

The mechanism involves several key steps:

Enamine Formation: A ketone reacts with a secondary amine (e.g., pyrrolidine) under acid catalysis to form the corresponding enamine. libretexts.orgyoutube.com

Michael Addition: The enamine attacks the electron-deficient double bond of this compound. makingmolecules.comresearchgate.net

Protonation: The resulting anion is protonated to give an iminium salt.

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group and release the secondary amine catalyst. masterorganicchemistry.comlibretexts.org

Enaminones, which contain both an enamine and a carbonyl group, react in a similar fashion. Their enhanced stability and modified reactivity profile make them valuable nucleophiles in conjugate additions to nitroalkenes like this compound.

Electrophilic Additions to the Carbon-Carbon Double Bond of this compound

While the electron-rich π-bond of alkenes typically undergoes facile electrophilic addition, the presence of the strongly electron-withdrawing nitro group in this compound significantly deactivates the double bond towards electrophilic attack. msu.edu Nevertheless, under appropriate conditions, electrophilic addition can occur.

The reaction is initiated by the attack of an electrophile (E⁺) on the double bond. According to Markovnikov's rule, which is governed by the formation of the most stable carbocation intermediate, the electrophile will add to the carbon atom that results in the more stable carbocation. msu.edulibretexts.org In the case of this compound, the addition of an electrophile to the C2 carbon (the carbon not attached to the nitro group) would place the positive charge on the C1 carbon. While this carbocation is destabilized by the adjacent electron-withdrawing nitro group, it is generally the preferred pathway over the formation of a primary carbocation at C2.

The general mechanism proceeds as follows:

Electrophilic Attack: The π-electrons of the double bond attack an electrophile (e.g., the proton from HBr). The electrophile bonds to C2, forming a secondary carbocation at C1. libretexts.org

Nucleophilic Capture: A nucleophile (e.g., Br⁻) then attacks the carbocation at C1 to form the final addition product. libretexts.orgchemistrystudent.com

For the addition of hydrogen bromide (HBr) to this compound, the expected major product would be 1-bromo-1-nitrobutane.

Table 2: Electrophilic Addition to this compound

Reagent Electrophile Nucleophile Intermediate Product
HBr H⁺ Br⁻ 1-Nitrobutan-1-yl cation 1-Bromo-1-nitrobutane

It is important to note that due to the deactivating effect of the nitro group, these reactions often require more forcing conditions compared to those with simple, unactivated alkenes. libretexts.org

Reductions of the Nitroalkene Moiety in this compound

The nitroalkene functionality in this compound offers two sites for reduction: the carbon-carbon double bond and the nitro group. The choice of reducing agent and reaction conditions determines the final product. wikipedia.org

Selective Reduction of the C=C Double Bond: The conjugated double bond can be selectively reduced to afford the corresponding saturated nitroalkane, 1-nitrobutane. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). sciencemadness.org This method is widely used because it typically leaves the nitro group intact.

Selective Reduction of the Nitro Group: Reduction of the nitro group while preserving the double bond is more challenging. However, certain reagents under specific conditions can achieve this, leading to products like oximes or hydroxylamines. For example, reduction with tin(II) chloride (SnCl₂) can sometimes yield oximes. wikipedia.org

Complete Reduction to the Amine: The most common transformation is the reduction of both the double bond and the nitro group to yield the corresponding saturated amine, 1-butanamine. This can be achieved through various methods:

Catalytic Hydrogenation: This is a powerful method using H₂ gas with catalysts like palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgcommonorganicchemistry.com It efficiently reduces both functionalities.

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing aliphatic nitroalkenes directly to the corresponding primary amines. commonorganicchemistry.com

Metal/Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or HCl) are also effective for the complete reduction to the amine. sciencemadness.orgcommonorganicchemistry.com

Table 3: Reduction Products of this compound

Reagent(s) Functionality Reduced Product
Sodium Borohydride (NaBH₄) C=C double bond 1-Nitrobutane
H₂ / Palladium on Carbon (Pd/C) C=C double bond and NO₂ group 1-Butanamine
Lithium Aluminum Hydride (LiAlH₄) C=C double bond and NO₂ group 1-Butanamine
Iron (Fe) / Acetic Acid (AcOH) C=C double bond and NO₂ group 1-Butanamine

Recent research has also focused on developing organocatalysts for the enantioselective reduction of nitroalkenes, providing access to chiral nitroalkanes and amines. acs.orgnih.gov

Cascade and Domino Reactions Initiated by this compound Reactivity

The pronounced electrophilicity of this compound makes it an excellent substrate for initiating cascade or domino reactions. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often triggered by a single event, leading to the rapid construction of complex molecular architectures from simple precursors. nih.govrsc.org

A common strategy involves an initial Michael addition to this compound, which generates a nucleophilic intermediate (a nitronate anion) that can participate in subsequent bond-forming steps.

An example is the organocatalyzed asymmetric Michael addition of a ketone to a nitroalkene, which can be followed by an intramolecular cyclization. For instance, the reaction of a cyclic ketone with this compound, catalyzed by a chiral amine, first forms a Michael adduct. This adduct can then undergo an intramolecular cyclization (a nitro-Mannich or nitro-aldol type reaction), followed by dehydration, to construct complex heterocyclic scaffolds like substituted indoles or quinolines in a stereocontrolled manner. mdpi.com

Another example is the domino reaction between an alcohol and a pyruvate (B1213749) derivative, where the catalyst first promotes the dehydration of the alcohol to an alkene, which then participates in a carbonyl-ene reaction. nih.gov Similarly, reactions can be designed where this compound is the initial acceptor. For example, a Michael addition of a suitable pronucleophile to this compound can be followed by an intramolecular cyclization onto a tethered electrophilic group, all facilitated by a single catalyst.

These cascade processes are highly valuable in synthetic chemistry as they increase efficiency by reducing the number of separate purification steps, minimizing waste, and allowing for the formation of multiple chemical bonds in one operation. nih.gov

Stereochemical Aspects and Asymmetric Transformations of 1 Nitrobut 1 Ene

Enantioselective Organocatalysis in Reactions of 1-Nitrobut-1-ene

Organocatalysis has emerged as a powerful strategy for achieving enantioselective synthesis, utilizing small organic molecules to catalyze chemical reactions and induce chirality in the products. Nitroalkenes, including this compound, are key substrates in many organocatalytic reactions, most notably the Michael addition.

Asymmetric Michael Additions to this compound

The Michael addition, a fundamental carbon-carbon bond-forming reaction, is frequently employed with nitroalkenes as electrophilic acceptors. Organocatalysts, such as chiral amines (e.g., proline derivatives), thioureas, and N-heterocyclic carbenes (NHCs), have been developed to promote these additions enantioselectively. These catalysts typically operate by activating either the nucleophile (often via enamine or iminium ion formation) or the nitroalkene (through hydrogen bonding), or both, to direct the stereochemical outcome.

Research has demonstrated the efficacy of various organocatalysts in the conjugate addition of nucleophiles, including aldehydes and ketones, to nitroalkenes. For instance, catalysts derived from 1,2-diphenylethylenediamine (DPEN) functionalized with thiourea (B124793) moieties have shown excellent enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti ratios up to 9:1) in the Michael addition of ketones to nitroalkenes, often utilizing water as a solvent for greener chemistry mdpi.com. Similarly, diphenylprolinol silyl (B83357) ether has been widely used for the highly enantioselective Michael addition of aldehydes to nitroalkenes, achieving up to 99% ee and diastereoselectivities up to 94:6 ethz.ch. While specific examples directly using this compound as the sole substrate are varied, related nitroalkenes like trans-β-nitrostyrene and (E)-3-methyl-1-nitrobut-1-ene have been employed, yielding products with high enantiomeric excesses and controlled diastereoselectivity mdpi.comrsc.org. N-heterocyclic carbenes (NHCs) have also proven effective, enabling the asymmetric homoenolate addition of enals to nitroalkenes, including (E)-1-nitrobut-1-ene, with excellent syn diastereoselectivity (up to 17:1) and good enantioselectivity (up to 95% ee) nih.gov.

Table 1: Enantioselective Organocatalytic Michael Additions to Nitroalkenes

Nucleophile/AldehydeNitroalkeneCatalyst TypeConditionsYield (%)ee (%)dr (syn/anti)Citation
KetonesNitroalkenesDPEN-based thioureaWater (solvent)88-9976-999:1 mdpi.com
Aldehydestrans-nitroalkenesHJ-III (Wang resin-immobilized trans-4-hydroxydiphenylprolinol)Batch: CDCl3; Flow: optimized(Batch: 100%) (Flow: up to 93%)Up to 93 (Batch)Up to 4.6:1 researchgate.net
Aldehydestrans-β-nitrostyreneDPEN-based thioureaWater (solvent)94-9997-999:1 mdpi.com
AldehydesNitroalkenesDiphenylprolinol silyl etherEthanol/waterGoodUp to 99Up to 94:6 ethz.ch
Enals(E)-1-Nitrobut-1-eneNHC catalysts (e.g., aminoindanol-derived, Ye's precatalyst)Optimized conditionsVariable (e.g., 17%)Up to 9517:1 (syn) nih.gov
1-methyl-2-oxocyclopentanecarboxylate(E)-3-methyl-1-nitrobut-1-eneHelical peptidesChloroform or neatGood (80%)Up to 6999:1 rsc.org
Aldehyde4-nitrobut-3-ene-2-oneDiphenylprolinol silyl ether0 °C72N/A88:12 scispace.com

Enantioselective Reductions of this compound

The enantioselective reduction of nitroalkenes to chiral nitroalkanes is another significant transformation facilitated by organocatalysis. While research on the direct reduction of this compound specifically is less extensive in the provided literature compared to Michael additions, studies on related tetrasubstituted nitroalkenes have demonstrated the potential of this methodology. For example, the use of thiourea-based chiral catalysts in conjunction with Hantzsch ester as the reducing agent has been reported for the enantioselective reduction of tetrasubstituted nitroalkenes. These reactions typically yield a mixture of syn/anti isomers in a 1:1 ratio, with enantiomeric excesses reaching up to 67% mdpi.com. This approach highlights the growing interest in developing organocatalytic methods for the stereoselective synthesis of functionalized nitroalkanes.

Table 2: Enantioselective Organocatalytic Reductions of Nitroalkenes

NitroalkeneCatalyst TypeReducing AgentConditionsYield (%)ee (%)syn/anti RatioCitation
Tetrasubstituted nitroalkenesThiourea-based chiral catalystHantzsch esterToluene (B28343), 60 °C, 24 hGood to moderateUp to 671:1 mdpi.com

Diastereoselective Control in this compound Reactions

Diastereoselectivity refers to the preference for the formation of one diastereomer over others during a chemical reaction. In transformations involving this compound, achieving high diastereoselectivity is crucial for synthesizing complex molecules with defined relative stereochemistry. This control can be influenced by the choice of catalyst, reaction conditions, and the nature of the reacting partners.

Organocatalysts play a pivotal role in controlling diastereoselectivity. For instance, bifunctional chiral catalysts, often incorporating hydrogen-bonding motifs like thioureas, can activate both the nucleophile and the nitroalkene acceptor, leading to ordered transition states that favor specific diastereoisomers rsc.org. In the Michael addition of ketones to nitroalkenes catalyzed by DPEN-based thioureas, a syn/anti ratio of 9:1 has been observed mdpi.com. Similarly, NHC-catalyzed homoenolate additions to (E)-1-nitrobut-1-ene have demonstrated excellent syn diastereoselectivity, with ratios as high as 17:1 nih.gov. The solvent can also significantly impact diastereoselectivity; for example, in reactions involving substituted nitrobutenes, THF has been shown to favor syn/anti diastereoisomers, while diethyl ether favors syn/syn diastereoisomers ucl.ac.uk. Furthermore, studies on the reactions of halogenated nitrobutenes with enamines have revealed specific diastereoselective pathways, leading to distinct cyclic products researchgate.net.

Table 3: Diastereoselective Control in Reactions of Nitroalkenes

Reaction TypeNitroalkeneNucleophile/Other ReactantCatalyst TypeConditionsDiastereoselectivity (dr or syn/anti)Citation
Michael AdditionNitroalkenesNitroalkanesBifunctional chiral catalysts (e.g., thioureas)VariousGood syn diastereoselectivity, superior to enones (>3:2) rsc.org
Michael AdditionNitroalkenesKetonesDPEN-based thioureaWater9:1 mdpi.com
Michael Additiontrans-nitroalkenesAldehydesHJ-IIIBatchUp to 4.6:1 syn/anti researchgate.net
Vinylogous Michael AdditionNitroalkenesβ-substituted cyclohexenone derivativesChiral primary amines (dienamine catalysis)VariousAnti-stereochemical outcome nih.gov
Michael AdditionNitroalkenesAldehydesDPEN-based thioureaWater9:1 mdpi.com
Michael AdditionNitroalkenesAldehydesDiphenylprolinol silyl etherEthanol/waterUp to 94:6 ethz.ch
Homoenolate Addition(E)-1-Nitrobut-1-eneEnalsNHC catalystsOptimized17:1 (syn) nih.gov
Michael Addition(E)-3-methyl-1-nitrobut-1-ene1-methyl-2-oxocyclopentanecarboxylateHelical peptidesVarious99:1 rsc.org
Michael Addition4-nitrobut-3-ene-2-oneAldehydeDiphenylprolinol silyl ether0 °C88:12 scispace.com
Ring Opening(E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enesEnaminesN/A (spontaneous/solvent dependent)Dichloromethane (B109758)anti-CCl3, syn-CF3 enamines researchgate.net

Influence of Substrate Chirality on Reaction Stereoselectivity

This compound itself is an achiral molecule; it does not possess a stereogenic center. Therefore, its inherent chirality does not directly influence the stereochemical outcome of reactions in the way a chiral substrate would. Instead, the stereoselectivity in reactions involving this compound is predominantly dictated by the chirality of the catalyst employed or, in some stoichiometric approaches, by the presence of a chiral auxiliary on the reacting nucleophile or another component of the reaction system.

Computational and Theoretical Investigations of 1 Nitrobut 1 Ene

Quantum Chemical Studies on 1-Nitrobut-1-ene Reactivity and Mechanisms

Quantum chemical studies, predominantly utilizing Density Functional Theory (DFT), have been instrumental in mapping the reactivity landscape of this compound. These investigations focus on dissecting reaction mechanisms by calculating the energies of intermediates, transition states, and products. For instance, studies have explored proposed mechanisms for reactions involving nitroalkenes, analyzing the relative energies of intermediates to determine the most probable reaction pathways. uni-regensburg.de Computational studies have also been employed to map out potential reaction channels in cycloaddition reactions involving nitroalkenes, identifying key transition states that govern the reaction’s kinetic and thermodynamic feasibility. mdpi.comresearchgate.netresearchgate.net These theoretical explorations provide a detailed understanding of how the nitroalkene moiety participates in chemical transformations.

Molecular Electron Density Theory (MEDT) Applications for this compound Reactions

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the distribution of electron density. MEDT has been applied to analyze the mechanisms and regioselectivity of reactions involving this compound and related nitroalkenes. mdpi.comresearchgate.netresearchgate.net These studies often focus on cycloaddition reactions, where MEDT helps to elucidate the role of electron density in determining the preferred reaction pathway and the regiochemical outcome. By analyzing electron density changes along the reaction coordinate, MEDT provides a deeper understanding of bond formation and breaking processes, as well as the interactions between reacting molecules. mdpi.comresearchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a primary computational tool for investigating reaction pathways and characterizing transition states for reactions involving this compound. DFT calculations allow for the accurate determination of molecular geometries, energies, and electronic properties. Researchers utilize DFT to calculate activation energies and reaction energies, which are critical for understanding reaction kinetics and thermodynamics. uni-regensburg.demdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netru.nlresearchgate.net For example, DFT has been extensively used to identify and characterize transition states in various reaction mechanisms, providing detailed energy profiles that reveal the most favorable routes for chemical transformations. uni-regensburg.demdpi.comnih.gov Studies have reported specific activation barriers and Gibbs free energies of activation for key steps in reactions involving nitroalkenes, offering quantitative data on reaction feasibility and rates. mdpi.comnih.gov

Analysis of Electronic Properties and Molecular Orbital Interactions in this compound

Computational methods are employed to analyze the intrinsic electronic properties of this compound, including its molecular orbital interactions, electron density distribution, and frontier molecular orbitals (HOMO/LUMO). mdpi.comresearchgate.nettum.de These analyses are crucial for understanding the molecule's inherent reactivity and its behavior in chemical reactions. Conceptual DFT indices, such as global electrophilicity (ω) and nucleophilicity (N), are often calculated to characterize the reactivity of nitroalkenes. mdpi.comresearchgate.netresearchgate.net For instance, studies have computed these indices for related nitroalkenes to establish their roles as electrophiles or nucleophiles in specific reactions. mdpi.comresearchgate.net Furthermore, the Electron Localization Function (ELF) has been used to investigate the distribution of electrons and the nature of chemical bonds within the molecule, providing insights into its electronic structure. mdpi.comresearchgate.net

Table 1: Representative Reactivity Indices for (E)-3,3-dimethyl-1-nitrobut-1-ene (Data derived from conceptual DFT calculations, serving as an illustrative example for nitroalkene reactivity)

Reactivity IndexValue (eV)Reference
Chemical Potential (µ)5.20 mdpi.comresearchgate.net
Chemical Hardness (η)2.61 mdpi.comresearchgate.net
Global Electrophilicity (ω)5.20 mdpi.comresearchgate.net
Nucleophilicity (N)2.59 mdpi.comresearchgate.net

Prediction of Regioselectivity and Stereoselectivity via Computational Methods

Computational methods, particularly DFT and MEDT, are highly effective in predicting and explaining the regioselectivity and stereoselectivity observed in reactions involving this compound. By analyzing the structures and energies of transition states, researchers can determine the preferred orientation of reactants and the stereochemical outcome of a reaction. mdpi.comresearchgate.netresearchgate.netnih.gov Studies have demonstrated strong correlations between computational predictions and experimental results, validating the accuracy of these methods in forecasting regiochemical and stereochemical preferences. mdpi.comresearchgate.netresearchgate.netnih.gov For example, the influence of substituents on the selectivity of reactions has been systematically investigated using DFT calculations, providing a theoretical basis for observed experimental outcomes. mdpi.comnih.gov

Table 2: Representative Activation Energies for Nitroalkene Reactions (Illustrative data from DFT studies on similar reactions)

Reaction Type / Transition StateActivation Energy (kcal/mol)Gibbs Free Energy of Activation (kcal/mol)Reference
Cycloaddition Pathway A (TSA)~10.4~24.4 mdpi.com
Cycloaddition Pathway B (TSB)~10.8~24.8 mdpi.com
Z-enol formation (TSb)~3.3 lower than E-enolN/A nih.gov

Compound List:

this compound

Advanced Applications of 1 Nitrobut 1 Ene in Complex Organic Synthesis

Construction of Heterocyclic Systems via 1-Nitrobut-1-ene Intermediates

This compound is a potent synthon for the synthesis of diverse heterocyclic frameworks, owing to its ability to act as both a Michael acceptor and a dienophile. The nitro group can be further transformed, adding to the synthetic utility of the resulting heterocycles.

Synthesis of Nitrogen-Containing Heterocycles

This compound is instrumental in the synthesis of various nitrogen-containing heterocycles, including pyrazolines, isoxazolines, pyrroles, and pyridines.

Pyrazolines: While direct reactions of this compound with common pyrazoline precursors like hydrazines are not extensively detailed in the provided search results, related nitroalkenes are known to participate in such syntheses. For instance, the Barton–Zard synthesis involves the reaction of nitroalkenes with isocyanoacetates, leading to pyrroles, which are related five-membered nitrogen heterocycles wikipedia.org. Generally, pyrazoline synthesis often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines, or 1,3-dipolar cycloadditions csic.esnih.gov.

Isoxazolines: this compound can serve as a dipolarophile in [3+2] cycloaddition reactions for the synthesis of isoxazolines mdpi.com. For example, the reaction of aryl-substituted nitrile N-oxides with (E)-3,3,3-tribromo-1-nitroprop-1-ene (a related nitroalkene) yields substituted 2-isoxazolines mdpi.com. The nitro group's electron-withdrawing nature activates the double bond for such cycloadditions. Electrochemical methods have also been developed for the synthesis of isoxazolines from aldoximes and electron-deficient alkenes, where this compound could potentially be employed chemrxiv.org.

Pyrroles: The Barton–Zard pyrrole (B145914) synthesis is a well-established method that utilizes nitroalkenes, including potentially this compound, reacting with isocyanoacetates to form pyrroles wikipedia.org. Furthermore, one-pot, three-component cyclizations involving nitroalkenes, 1,3-dicarbonyls, and ammonia (B1221849) or primary amines have been reported to yield pyrrole derivatives ekb.eg. The synthesis of pyrroles can also be achieved through cascade reactions involving alkynes and amines, demonstrating the broader utility of nitrogen-containing building blocks in pyrrole synthesis nih.gov.

Pyridines: While specific examples directly employing this compound for pyridine (B92270) synthesis are not explicitly detailed in the provided snippets, related nitro compounds have been used. For instance, nitroacetone, a related nitro compound, has been used in the synthesis of nitropyridines mathnet.ru. The general synthetic strategies for pyridines often involve cyclization reactions of 1,5-dicarbonyl compounds with ammonia or amines, or Diels-Alder reactions.

Synthesis of Oxygen-Containing Heterocycles

This compound can also be utilized in the construction of oxygen-containing heterocycles, such as pyrans.

Pyrans: While direct examples of this compound leading to pyrans are not explicitly found, related nitroalkenes and dienes have been used in Diels-Alder reactions to form cyclic systems. For instance, nitrobutadienes can participate in Diels-Alder reactions growingscience.com. The insertion of arynes into carbonyl bonds can lead to oxygen-containing heterocycles like 2H-chromenes mdpi.com. The general reactivity of nitroalkenes as Michael acceptors and dienophiles suggests their potential utility in cyclization reactions leading to oxygen heterocycles, often in combination with other functional groups or reagents.

Formation of Densely Functionalized Chiral Molecules from this compound

The development of asymmetric synthesis methodologies has greatly expanded the utility of nitroalkenes like this compound for creating chiral molecules with high stereocontrol.

Asymmetric Michael Additions: this compound can participate in organocatalyzed asymmetric Michael additions. For example, chiral N-heterocyclic carbenes (NHCs) have been employed to catalyze the asymmetric addition of enals to nitroalkenes, leading to δ-nitroesters with high diastereoselectivity and enantioselectivity nih.gov. This reaction pathway is crucial for constructing chiral centers adjacent to the nitro group. Similarly, chiral catalysts, such as cinchona alkaloid-derived thioureas, have been used in asymmetric Michael additions of β-oxophosphonates to nitroolefins, although the reaction with aliphatic nitroalkenes like (E)-1-nitrobut-1-ene was found to be unsuccessful in one study unl.pt.

Stereoselective Transformations: The ability to control stereochemistry during reactions involving this compound is key to synthesizing complex chiral molecules. Chiral catalysts can direct the nucleophilic attack or cycloaddition to favor specific enantiomers or diastereomers, enabling the synthesis of enantiomerically enriched products nih.govunl.pt. These chiral intermediates can then be further elaborated into complex natural products or pharmaceuticals.

Strategic Utility of this compound in the Development of Novel Organic Transformations

This compound's inherent reactivity makes it a strategic component in the design of new synthetic methodologies and cascade reactions.

Cascade Reactions: this compound and related nitroalkenes can be integrated into cascade or domino reaction sequences. For example, a nitro-Mannich reaction followed by a gold(III)-catalyzed hydroamination cascade has been used to synthesize substituted pyrroles from imines and 4-nitrobut-1-yne (a related alkyne) rsc.org. Such cascade reactions offer efficiency and atom economy by forming multiple bonds in a single operation.

Building Block for Functional Groups: The nitro group in this compound can be readily transformed into other functional groups, such as amines through reduction. This versatility allows this compound to serve as a precursor for a wide array of functionalized molecules. For instance, the morpholine (B109124) derivative of this compound can be a precursor to β-amino alcohols, which are valuable chiral auxiliaries in asymmetric synthesis vulcanchem.com.

Diels-Alder and Cycloaddition Reactions: As a conjugated nitroalkene, this compound can participate in Diels-Alder and other cycloaddition reactions, enabling the construction of cyclic and heterocyclic systems mdpi.comgrowingscience.comacs.org. These reactions are fundamental in building molecular complexity and are often employed in the synthesis of natural products and complex organic molecules.

Analytical Techniques for Reaction Monitoring and Mechanistic Studies in 1 Nitrobut 1 Ene Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for real-time reaction monitoring and definitive stereochemical assignment in the chemistry of 1-nitrobut-1-ene. Its ability to provide detailed structural information without destroying the sample makes it ideal for in situ analysis of reaction kinetics and mechanisms magritek.comnih.gov. For nitroalkenes, ¹H NMR is particularly effective in distinguishing between geometric isomers (E and Z) due to characteristic differences in the chemical shifts of vinylic protons. For instance, studies on related nitroalkenes have shown that the (E)-isomer typically exhibits a proton signal at higher field (around 7.00–6.75 ppm), while the (Z)-isomer resonates at a lower field (around 5.70 ppm) mdpi.com.

Furthermore, NMR spectroscopy allows for the direct observation of intermediates and the quantification of starting materials, products, and byproducts over time, providing critical data for mechanistic studies acs.orgresearchgate.net. The analysis of coupling constants and chemical shifts can confirm the formation of specific stereoisomers, such as trans-configured cyclobutanes, which are often observed in reactions involving nitroalkenes acs.orgresearchgate.net. The non-destructive nature of NMR allows for repeated measurements on the same sample, enabling detailed kinetic profiling of reactions magritek.comqd-latam.com.

Table 1: ¹H NMR Chemical Shifts for Distinguishing Nitroalkene Isomers

Isomer TypeCharacteristic ¹H NMR Chemical Shift (ppm)Reference
(E)-isomer7.00–6.75 mdpi.com
(Z)-isomer~5.70 mdpi.com

Mass Spectrometry (MS) Techniques for Intermediate Detection

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is vital for detecting and characterizing reaction intermediates and products frontiersin.orgresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of unknown species mdpi.commdpi.com. Techniques such as LC-MS/MS (tandem mass spectrometry) are powerful for structural elucidation, as they can provide fragmentation patterns that help identify specific isomers and structural features of nitroalkene derivatives or their reaction products researchgate.netnih.govnih.gov.

The fragmentation patterns observed in MS can offer insights into the stability and structure of transient intermediates formed during reactions involving this compound. For example, the analysis of fragment ions can help differentiate between various isomers or identify specific functional groups that have undergone transformation researchgate.netuni-saarland.de. In situ MS techniques are also emerging as valuable tools for monitoring very fast reactions by capturing short-lived intermediates nih.gov.

Chromatographic Methods for Reaction Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating complex reaction mixtures, quantifying components, and analyzing the stereochemical purity of products derived from this compound ul.pt. High-Performance Liquid Chromatography (HPLC) is widely used for its versatility in separating non-volatile and thermally labile compounds, including various nitroalkene isomers and their reaction products nih.govul.pt. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For instance, specialized columns, such as C18-amide reverse-phase columns, have been developed to effectively resolve isomers that may co-elute on standard C18 columns nih.gov.

Gas Chromatography (GC) is also employed, particularly for more volatile nitroalkene derivatives, and is effective in separating isomers based on their differing volatilities and interactions with the stationary phase core.ac.uk. In the context of asymmetric synthesis, chiral HPLC is indispensable for determining the enantiomeric excess (ee) of chiral products synthesized from this compound, by using columns packed with chiral stationary phases nih.govrsc.orgethz.chrsc.org.

Table 2: Chromatographic Separation of Nitroalkene Isomers

Analyte(s)Column TypeMobile Phase Composition (Example)Retention Time (min)Reference
(Z)-10-NO₂-OAC18-amideAcetonitrile/Water + 0.1% Acetic Acid6.25 nih.gov
10-NO₂-(t8,9)-18:1C18-amideAcetonitrile/Water + 0.1% Acetic Acid5.75 nih.gov
(E)-10-NO₂-OAC18-amideAcetonitrile/Water + 0.1% Acetic Acid5.96 nih.gov
(Z)-10-NO₂-OAC18 reverse phaseAcetonitrile/Water + 0.1% Acetic Acid7.88 nih.gov
10-NO₂-(t8,9)-18:1C18 reverse phaseAcetonitrile/Water + 0.1% Acetic Acid7.71 nih.gov
(E)-10-NO₂-OAC18 reverse phaseAcetonitrile/Water + 0.1% Acetic Acid7.73 nih.gov

Note: OA refers to Oleic Acid. The data illustrates the improved resolution of isomers using a C18-amide column compared to a standard C18 reverse phase column.

X-ray Crystallography for Structural Elucidation of this compound Derivatives

For reactions involving this compound, X-ray crystallography has been used to confirm the trans configuration of double bonds and chiral centers in products, providing definitive proof of stereochemical control in synthetic transformations rsc.orgnih.gov. For example, the trans stereochemistry and specific absolute configurations (e.g., S,S) of cyclic products derived from nitroalkene reactions have been unequivocally established through X-ray diffraction studies rsc.org.

Table 3: Crystallographic Data for trans-2-(2-Hydroxyphenyl)-1-nitroethylene

ParameterValueUnitReference
Crystal SystemTriclinic asianpubs.org
Space GroupP-1 asianpubs.org
Unit Cell Parametersa = 5.2270(5)Å asianpubs.org
b = 11.2130(10)Å asianpubs.org
c = 13.6080(13)Å asianpubs.org
α = 71.224(18)° asianpubs.org
β = 84.47(3)° asianpubs.org
γ = 81.20(3)° asianpubs.org
Volume745.29(16)ų asianpubs.org
Z (Molecules per unit cell)4 asianpubs.org
Molecular FormulaC₈H₇NO₃ asianpubs.org
Molecular Weight165.15 g/mol asianpubs.org
Density (calculated)1.472g/cm³ asianpubs.org
F(000)344 asianpubs.org
μ(MoKα)0.115mm⁻¹ asianpubs.org
R₁ (final)0.0500 asianpubs.org
wR₂ (final)0.1358 asianpubs.org
Observed Reflections2309 (I > 2σ(I)) asianpubs.org

Compound List:

this compound

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